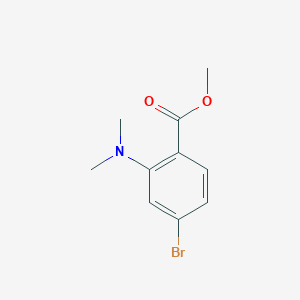
Benzoic acid, 4-bromo-2-(dimethylamino)-, methyl ester
Overview
Description
Benzoic acid, 4-bromo-2-(dimethylamino)-, methyl ester is a chemical compound commonly used in scientific research. It is also known as BDMAB and has a molecular formula of C11H14BrNO2. BDMAB is a white crystalline powder that is soluble in organic solvents and has a melting point of 110-112°C. This compound is used in various research fields, including medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of BDMAB involves the reaction between the compound and ROS. BDMAB is oxidized by ROS to form a fluorescent product that can be detected using fluorescence microscopy or spectroscopy. The intensity of the fluorescence is proportional to the amount of ROS present in the sample.
Biochemical and Physiological Effects
BDMAB has no known biochemical or physiological effects on living organisms. It is not toxic to cells and does not interfere with cellular processes. However, it is important to note that BDMAB is a reactive molecule and can potentially interact with other molecules in the sample.
Advantages and Limitations for Lab Experiments
One of the main advantages of using BDMAB as a fluorescent probe is its high sensitivity and selectivity for ROS. It can detect ROS in living cells and tissues with high spatial and temporal resolution. Additionally, BDMAB is relatively easy to use and does not require complex equipment. However, one limitation of BDMAB is its potential reactivity with other molecules in the sample, which can lead to false-positive results. It is also important to note that BDMAB is not specific to any particular type of ROS and can detect a wide range of reactive species.
Future Directions
There are several future directions for the use of BDMAB in scientific research. One potential application is in the study of oxidative stress in disease models. BDMAB can be used to monitor changes in ROS levels in response to different treatments or interventions. Additionally, BDMAB can be modified to target specific types of ROS, allowing for more precise detection and measurement. Another future direction is the development of new fluorescent probes based on the structure of BDMAB. These probes could have improved sensitivity, selectivity, and specificity for ROS, making them even more valuable tools for studying oxidative stress.
Scientific Research Applications
BDMAB is commonly used in scientific research as a fluorescent probe for the detection of reactive oxygen species (ROS). ROS are molecules that can cause oxidative damage to cells and are implicated in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. BDMAB can be used to detect ROS in living cells and tissues, making it a valuable tool in the study of oxidative stress.
properties
IUPAC Name |
methyl 4-bromo-2-(dimethylamino)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-12(2)9-6-7(11)4-5-8(9)10(13)14-3/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYIFDQBBDCTNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC(=C1)Br)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoic acid, 4-bromo-2-(dimethylamino)-, methyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



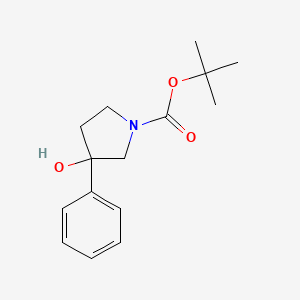
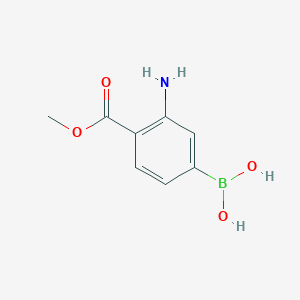
![N-(3,5-dimethylphenyl)-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B3288196.png)
![2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B3288204.png)
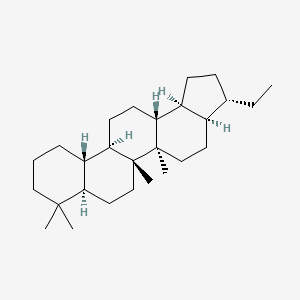
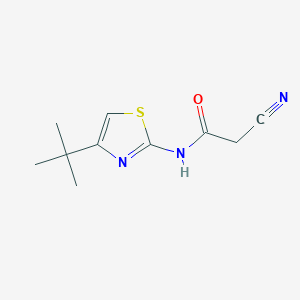
amine](/img/structure/B3288236.png)
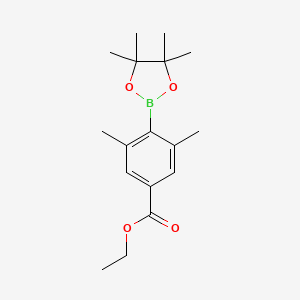
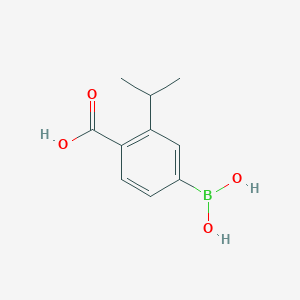


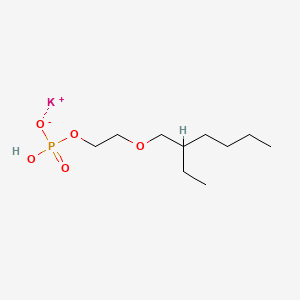
![Propanamide, 2-bromo-2-methyl-N-[3-(trimethoxysilyl)propyl]-](/img/structure/B3288285.png)
